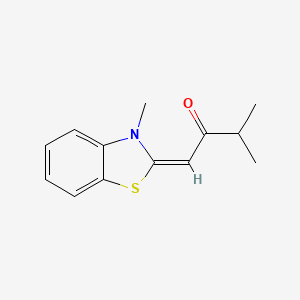

3-methyl-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-methyl-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone" belongs to the class of organic compounds that incorporate benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been explored for their potential in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and modifications to introduce various substituents into the benzothiazole ring. For instance, Diels-Alder reactions have been utilized to synthesize compounds bearing the benzothiazole moiety under mild conditions, demonstrating high regio- and endo-selectivity (Samoto et al., 1995). Another method involves the rearrangement of pyrazolylylidene-pyranopyrazolone in the presence of o-aminothiophenol, showcasing a new approach for incorporating benzothiazole and pyrazole moieties (Chakib et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as single-crystal X-ray crystallography. These studies reveal the conformation, bond lengths, and angles within the molecule, providing insights into the electronic and steric factors influencing its reactivity and properties. For example, an analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate highlighted the typical features of the benzothiazole unit and its molecular conformation (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, influenced by the presence of electron-withdrawing or electron-donating groups on the benzothiazole ring. Their chemical properties are tailored by substituents, leading to compounds with desired reactivity patterns for further functionalization or application in synthesis.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including melting points, solubility, and thermal stability, are crucial for their practical applications. These properties depend on the molecular structure and substitution pattern on the benzothiazole core. Compounds with large π-conjugation systems exhibit higher thermal stability and potential for applications in materials science (Jingji, 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the electronic nature of the benzothiazole ring and its substituents. Quantum chemical modeling and density functional theory (DFT) calculations can predict these properties, offering insights into the behavior of these compounds under various chemical conditions (Sheikhi & Shahab, 2017).

properties

IUPAC Name |

(1E)-3-methyl-1-(3-methyl-1,3-benzothiazol-2-ylidene)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-9(2)11(15)8-13-14(3)10-6-4-5-7-12(10)16-13/h4-9H,1-3H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBCUXLMZAUKJX-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=C1N(C2=CC=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C=C/1\N(C2=CC=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-3-methyl-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5648566.png)

![[(3aS*,9bS*)-2-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5648569.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5648578.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5648581.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)

![6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5648591.png)

![[(4,6-dimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5648603.png)

![4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5648613.png)

![2-[rel-(3S,4R)-4-amino-1-(3,5-dichloro-4-methylbenzoyl)-3-pyrrolidinyl]ethanol hydrochloride](/img/structure/B5648623.png)

![5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)

![2-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5648659.png)